1-{[6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole
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Overview
Description
1-{[6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole is a heterocyclic compound that combines several pharmacologically active moieties. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug design and discovery.
Preparation Methods
The synthesis of 1-{[6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity of the final product .
Chemical Reactions Analysis
1-{[6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.
Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of new ring structures
Scientific Research Applications
1-{[6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole has a wide range of scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities
Biological Studies: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a building block for the development of new chemical entities
Mechanism of Action
The mechanism of action of 1-{[6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
Comparison with Similar Compounds
1-{[6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds have a different ring structure but exhibit similar pharmacological properties, such as enzyme inhibition and anticancer activity.
1,2,4-Triazolo[4,3-a]pyrazines: These compounds are structurally related and have been studied for their potential as kinase inhibitors and anticancer agents.
Properties
Molecular Formula |
C14H9N9S |
---|---|
Molecular Weight |
335.35 g/mol |
IUPAC Name |
3-(benzotriazol-1-ylmethyl)-6-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H9N9S/c1-2-4-11-9(3-1)17-21-22(11)8-12-18-19-14-23(12)20-13(24-14)10-7-15-5-6-16-10/h1-7H,8H2 |
InChI Key |
UDQCGDORVJIJCG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=NN2CC3=NN=C4N3N=C(S4)C5=NC=CN=C5 |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3=NN=C4N3N=C(S4)C5=NC=CN=C5 |
Origin of Product |
United States |
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